molecular formula C17H9F4NO4 B15011177 (3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B15011177
M. Wt: 367.25 g/mol
InChI Key: RVIYDZQOIRULEQ-TWGQIWQCSA-N
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Description

(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core and a tetrafluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common approach is the condensation of 2-amino-phenol with a suitable aldehyde to form the benzoxazinone core. The tetrafluoromethoxyphenyl group is then introduced through a subsequent reaction, often involving a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, such as Lewis acids, to enhance reaction efficiency, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazinone derivatives and fluorinated aromatic compounds. Examples include:

  • 3-[2-oxo-2-(4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • 3-[2-oxo-2-(2,3,5,6-tetrafluorophenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Uniqueness

The uniqueness of (3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one lies in its combination of a benzoxazinone core with a tetrafluoromethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and potential biological activity, which may not be present in similar compounds.

Properties

Molecular Formula

C17H9F4NO4

Molecular Weight

367.25 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H9F4NO4/c1-25-16-14(20)12(18)11(13(19)15(16)21)9(23)6-8-17(24)26-10-5-3-2-4-7(10)22-8/h2-6,23H,1H3/b9-6-

InChI Key

RVIYDZQOIRULEQ-TWGQIWQCSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1F)F)/C(=C/C2=NC3=CC=CC=C3OC2=O)/O)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=CC2=NC3=CC=CC=C3OC2=O)O)F)F

Origin of Product

United States

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